molecular formula C4H10N2O4 B13430398 L-Asparagine(13C4)

L-Asparagine(13C4)

Cat. No.: B13430398
M. Wt: 154.10 g/mol
InChI Key: RBMGJIZCEWRQES-RHLFNUBUSA-N
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Description

L-Asparagine(13C4) is a stable isotope-labeled compound of L-Asparagine, an amino acid that plays a crucial role in the biosynthesis of glycoproteins and other proteins. The compound is labeled with four carbon-13 isotopes, making it particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Asparagine(13C4) can be synthesized through the amidation of L-Aspartic acid(13C4) with ammonia. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of L-Asparagine(13C4) often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to incorporate carbon-13 isotopes into their metabolic pathways, resulting in the production of L-Asparagine(13C4) with high isotopic purity .

Chemical Reactions Analysis

Types of Reactions

L-Asparagine(13C4) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

L-Asparagine(13C4) has a wide range of applications in scientific research:

Mechanism of Action

L-Asparagine(13C4) exerts its effects primarily through its role as a substrate in protein synthesis. It is incorporated into proteins during translation, and its labeled carbon atoms allow researchers to track its incorporation and metabolism. The compound also plays a role in the synthesis of glycoproteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Asparagine(13C4) is unique due to its specific labeling with four carbon-13 isotopes, making it particularly useful for detailed metabolic studies and NMR spectroscopy. Its high isotopic purity and stability make it a valuable tool in various research fields .

Biological Activity

L-Asparagine(13C4) is a stable isotope-labeled form of the amino acid asparagine, which plays a crucial role in various biological processes, particularly in cellular metabolism and cancer therapy. This article provides a comprehensive overview of the biological activity of L-Asparagine(13C4), focusing on its metabolic roles, therapeutic applications, and implications in cancer treatment.

Overview of L-Asparagine

L-Asparagine is a non-essential amino acid that is vital for protein synthesis and cellular metabolism. It is particularly important in the context of lymphocyte function and cancer metabolism. The isotopic labeling with carbon-13 allows researchers to trace metabolic pathways involving asparagine in various biological systems.

Metabolic Role of L-Asparagine

1. T Cell Metabolism

Recent studies have highlighted the significance of asparagine in T cell metabolism. Asparagine restriction has been shown to enhance CD8+ T cell metabolic fitness and antitumoral functionality. This effect is mediated through an NRF2-dependent stress response, which optimizes ATP production and nucleotide synthesis, thereby promoting T cell proliferation under nutrient-deprived conditions .

2. Interaction with Glutamine

Asparagine plays a complementary role to glutamine in cellular metabolism. When glutamine levels decline, exogenous asparagine can rescue cell survival and growth, indicating its importance as an alternative energy source for cells under stress . The interplay between these amino acids is critical for maintaining cellular homeostasis, especially in rapidly dividing cells such as those found in tumors.

Therapeutic Applications

1. L-Asparaginase in Cancer Treatment

L-Asparaginase (L-ASP), an enzyme that catalyzes the conversion of asparagine to aspartate, has been extensively used in clinical settings for treating acute lymphoblastic leukemia (ALL). The therapeutic efficacy of L-ASP is primarily due to its ability to deplete serum asparagine levels, which is essential for the survival of certain leukemia cells that lack sufficient asparagine synthetase (ASNS) activity .

2. Mechanism of Action

The mechanism by which L-ASP induces cell death involves the rapid depletion of asparagine and subsequent metabolic stress on cancer cells. Studies have demonstrated that the depletion of asparagine leads to increased apoptosis in tumor cells, particularly those from ALL patients . Furthermore, L-ASP's secondary glutaminase activity contributes to its anticancer effects by also depleting glutamine levels, further exacerbating the metabolic stress on malignant cells .

Research Findings

Case Studies and Experimental Data

Research has provided various insights into the biological activity of L-Asparagine(13C4):

  • Study on T Cell Proliferation: A study assessed the impact of asparagine restriction on CD8+ T cells, revealing that lower levels of asparagine enhanced metabolic fitness and proliferation through increased ATP production and nucleotide availability .
  • L-ASP Efficacy in ALL: In vitro experiments showed that ALL blasts exhibited reduced sensitivity to L-ASP when co-cultured with mesenchymal stem cells derived from ALL patients compared to healthy donors. This suggests a protective mechanism that may influence treatment outcomes .

Data Table: Summary of Key Findings

Study FocusKey FindingsReference
T Cell MetabolismAsparagine restriction enhances CD8+ T cell proliferation and metabolic fitness
Role in Cancer TreatmentL-ASP depletes serum asparagine, inducing apoptosis in ALL cells
Interaction with GlutamineExogenous asparagine rescues cell survival when glutamine is depleted
Mesenchymal Stem Cell InteractionALL patient-derived MSCs protect leukemia blasts from L-ASP-induced apoptosis

Properties

Molecular Formula

C4H10N2O4

Molecular Weight

154.10 g/mol

IUPAC Name

(2R)-2,4-diamino-4-oxo(1,2,3,4-13C4)butanoic acid;hydrate

InChI

InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m1./s1/i1+1,2+1,3+1,4+1;

InChI Key

RBMGJIZCEWRQES-RHLFNUBUSA-N

Isomeric SMILES

[13CH2]([13C@H]([13C](=O)O)N)[13C](=O)N.O

Canonical SMILES

C(C(C(=O)O)N)C(=O)N.O

Origin of Product

United States

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